molecular formula C11H19N3OS B2909322 N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine CAS No. 2200496-75-7

N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine

Cat. No.: B2909322
CAS No.: 2200496-75-7
M. Wt: 241.35
InChI Key: DFMQNZGFGIXOIJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a cyclohexan-1-amine ring substituted with a 3-methyl-1,2,4-thiadiazol-5-yl group and two methyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common synthetic route involves the reaction of 3-methyl-1,2,4-thiadiazole with a suitable cyclohexan-1-amine derivative under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N,N-Dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine has shown potential biological activities, such as antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.

Medicine: The compound's biological activities make it a candidate for medicinal applications. It can be explored for its potential use in treating diseases and conditions that require antimicrobial or antifungal agents.

Industry: In the industrial sector, this compound can be used as a reagent or intermediate in the production of other chemicals. Its unique properties may also be exploited in the development of new materials and products.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-[(2-methyl-1,3,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine

  • N,N-Dimethyl-4-[(4-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine

  • N,N-Dimethyl-4-[(3-ethyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine

Uniqueness: N,N-Dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine stands out due to its specific substitution pattern on the cyclohexan-1-amine ring and the presence of the 3-methyl-1,2,4-thiadiazol-5-yl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-8-12-11(16-13-8)15-10-6-4-9(5-7-10)14(2)3/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMQNZGFGIXOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCC(CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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